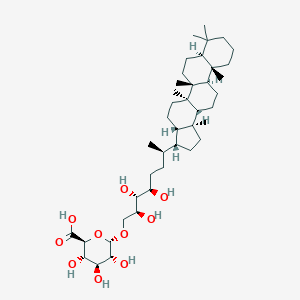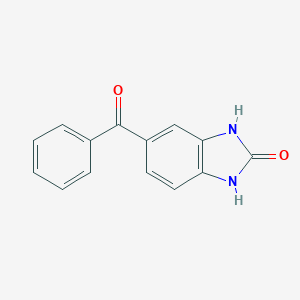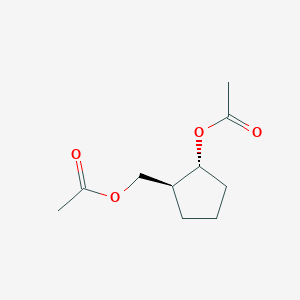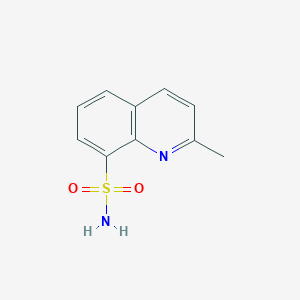
2-Methylquinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylquinoline-8-sulfonamide is an organic compound that is used in scientific research for its unique properties. It has a sulfonamide group attached to a quinoline ring, which makes it a useful building block for drug development. In
Wirkmechanismus
The mechanism of action of 2-Methylquinoline-8-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in disease processes. It may also interact with DNA and RNA, leading to changes in gene expression.
Biochemische Und Physiologische Effekte
2-Methylquinoline-8-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of bacterial and viral enzymes. It can also bind to metal ions, leading to changes in their chemical properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methylquinoline-8-sulfonamide in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be used in a variety of reactions. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of 2-Methylquinoline-8-sulfonamide in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. It may also be used as a ligand for metal complexes, leading to the development of new materials with unique properties. Additionally, its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases is an area of active research.
Synthesemethoden
The synthesis of 2-Methylquinoline-8-sulfonamide involves the reaction of 2-Methylquinoline with chlorosulfonic acid to form the corresponding sulfonic acid. The sulfonic acid is then reacted with ammonia to form the sulfonamide. The yield of this reaction is typically high, and the product can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Methylquinoline-8-sulfonamide is used in scientific research as a building block for drug development. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and infectious diseases. It can also be used as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.
Eigenschaften
CAS-Nummer |
157686-27-6 |
|---|---|
Produktname |
2-Methylquinoline-8-sulfonamide |
Molekularformel |
C10H10N2O2S |
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
2-methylquinoline-8-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c1-7-5-6-8-3-2-4-9(10(8)12-7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) |
InChI-Schlüssel |
CZIOJUTYHCLXEG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |
Synonyme |
8-Quinolinesulfonamide, 2-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



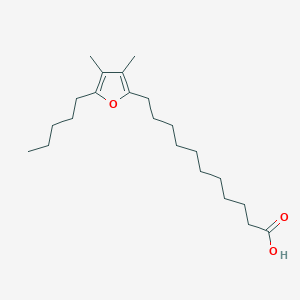
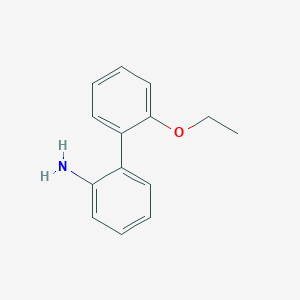
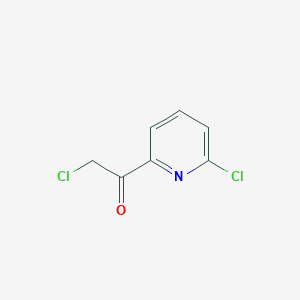
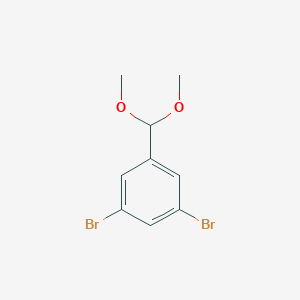

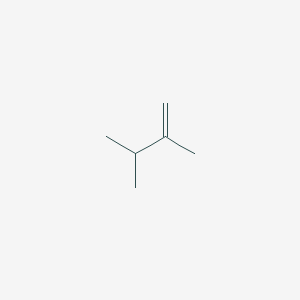
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
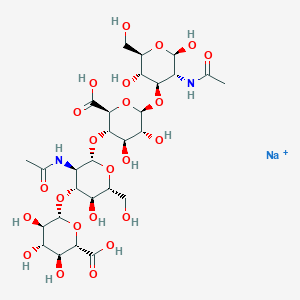
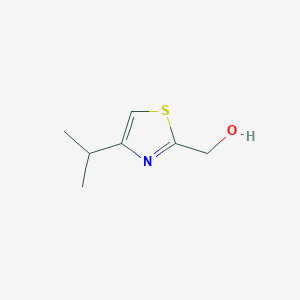
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
